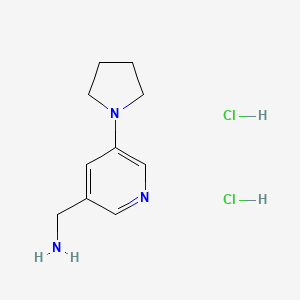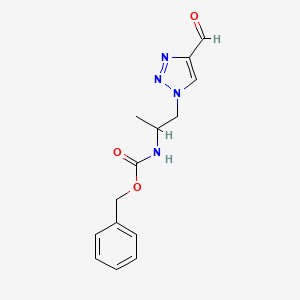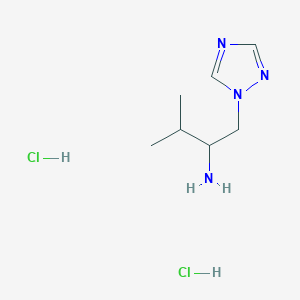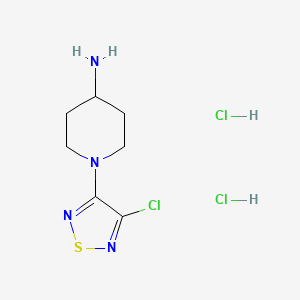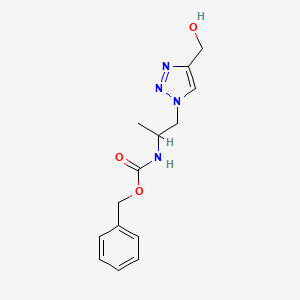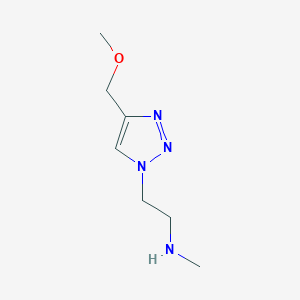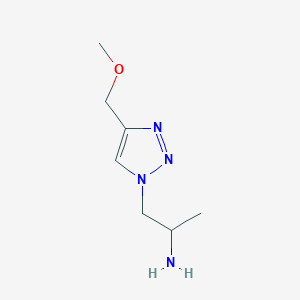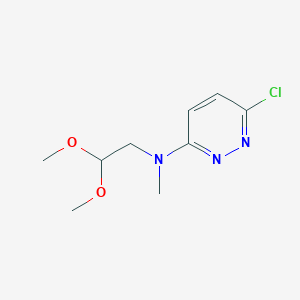
6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine
Vue d'ensemble
Description
6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine is a chemical compound with the molecular formula C8H12ClN3O2 . It has an average mass of 217.653 Da and a mono-isotopic mass of 217.061798 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine consists of 8 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms . The exact structural layout of these atoms is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine include a molecular formula of C8H12ClN3O2, an average mass of 217.653 Da, and a mono-isotopic mass of 217.061798 Da . Additional properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The compound's unique structure has been explored for its reactivity and utility in synthesizing complex molecules. Studies have shown its efficacy in forming substituted triazines, a class of compounds with a wide range of applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, Simmonds and Stevens (1982) demonstrated methods for attaching sugar residues to cytotoxic 1,3,5-triazines, highlighting the versatility of triazine derivatives in chemical synthesis Simmonds & Stevens, 1982.
Application in Organic Synthesis
The compound has been utilized in organic synthesis, offering a pathway to formyl amides via a simple and mild method described by Luca et al. (2004). This method involves the reaction with formic acid, showcasing the compound's utility in synthesizing N-formyl species, which are valuable intermediates in organic synthesis Luca et al., 2004.
Heterocyclic Chemistry
In the field of heterocyclic chemistry, the compound has been involved in the synthesis of pyridazine derivatives, demonstrating its role in expanding the toolkit for constructing nitrogen-containing heterocycles. Nakagome's work on the nitration of dimethylpyridazine N-oxide derivatives underscores the significance of such compounds in developing new chemical entities with potential application in various industries Nakagome, 1963.
Coupling Reagents and Bioconjugation
The structure of 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine makes it a candidate for developing new coupling reagents. Research into coupling reagents prepared in situ from triazine and chiral tertiary amines by Kaminski et al. (2001) presents a novel approach to enantioselective activation of amino acids, demonstrating the compound's potential in peptide synthesis and bioconjugation Kaminski et al., 2001.
Novel Syntheses and Transformations
The versatility of this compound extends to novel synthetic transformations, such as the synthesis of aminals from amines via Pummerer rearrangement, as detailed by Rakhit et al. (1979). Such studies highlight the compound's role in facilitating unexpected chemical reactions and forming structures that could have implications in further synthetic and medicinal chemistry research Rakhit et al., 1979.
Propriétés
IUPAC Name |
6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O2/c1-13(6-9(14-2)15-3)8-5-4-7(10)11-12-8/h4-5,9H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLMMXAOLKJLHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(OC)OC)C1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



